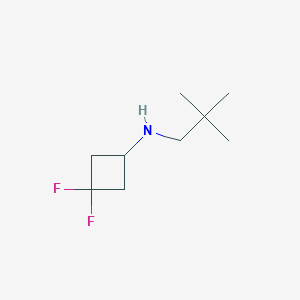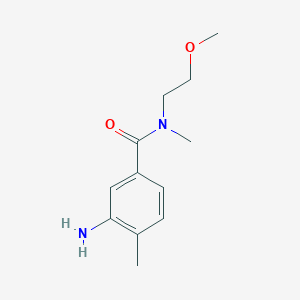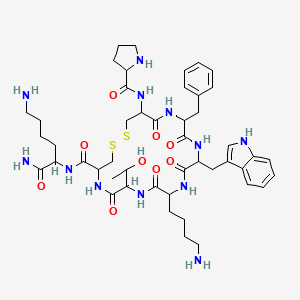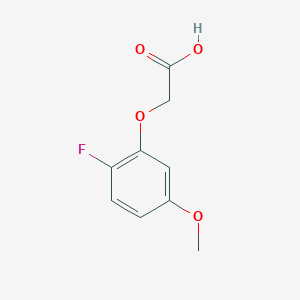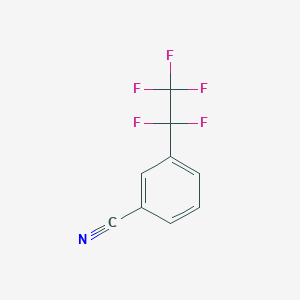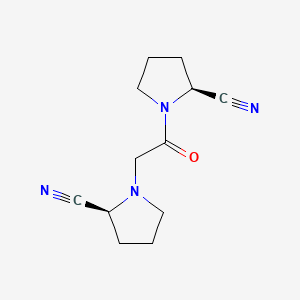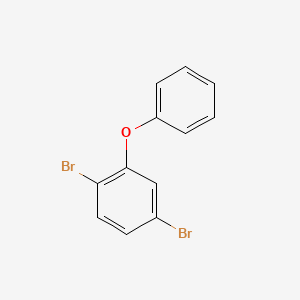
Boc-N-Me-His(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the imidazole ring of histidine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of Histidine: The synthesis begins with the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methylation: The imidazole ring of histidine is methylated using methyl iodide in the presence of a base like sodium hydride.
Second Boc Protection: The imidazole nitrogen is then protected with another Boc group using Boc anhydride.
Industrial Production Methods: Industrial production of Boc-N-Me-His(Boc)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: Boc-N-Me-His(Boc)-OH undergoes deprotection reactions where the Boc groups are removed using mild acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotected Histidine Derivatives: Removal of Boc groups yields N-methyl-histidine.
Peptide Chains: Coupling reactions result in the formation of peptide bonds, extending the peptide chain.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-N-Me-His(Boc)-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Enzyme Studies: The compound is used in the study of enzyme mechanisms, particularly those involving histidine residues.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
Mechanism:
Deprotection: The Boc groups are removed under acidic conditions, exposing the reactive amino and imidazole groups.
Coupling: The exposed groups participate in nucleophilic substitution reactions to form peptide bonds.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets carboxyl groups of other amino acids or peptides, facilitating the formation of peptide bonds.
Comparación Con Compuestos Similares
Boc-His(Boc)-OH: Similar in structure but lacks the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness:
Stability: Boc-N-Me-His(Boc)-OH offers enhanced stability due to the presence of Boc groups.
Ease of Deprotection: The Boc groups can be removed under mild conditions, making it suitable for sensitive peptide synthesis.
Propiedades
Fórmula molecular |
C17H27N3O6 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1 |
Clave InChI |
OMDHNZXOCLBECO-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

